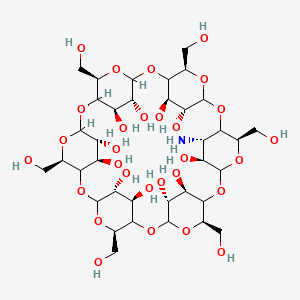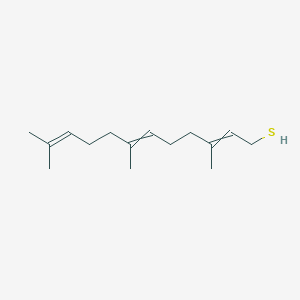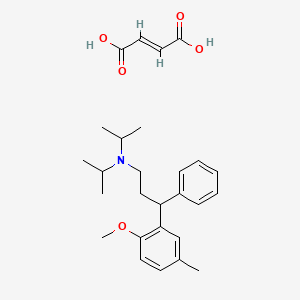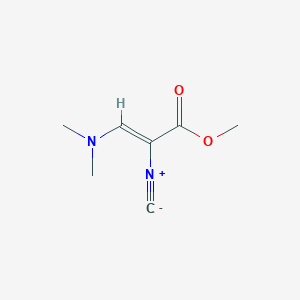![molecular formula C₁₀H₁₄Cl₂N₂ B1142527 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride CAS No. 833458-83-6](/img/structure/B1142527.png)
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride
説明
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride (THMPD) is a novel pyrido[3,4-d]azepine derivative that has recently been developed for use in scientific research. Its structure is closely related to the pyrido[3,4-d]azepine family of compounds, which are known for their various biological activities, including anticonvulsant and antidepressant activity. THMPD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, it has been used in various laboratory experiments to study its effects on various cell lines, including cancer cells.
科学的研究の応用
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride has been used in various laboratory experiments to study its effects on various cell lines, including cancer cells. In particular, it has been used to study its anti-cancer properties, as well as its effects on inflammation and oxidative stress. Additionally, this compound has been used to study its effects on the central nervous system, as well as its potential effects on the cardiovascular system.
作用機序
The exact mechanism of action of 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride is not yet known, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting COX-2, this compound may be able to reduce inflammation and oxidative stress. Additionally, it has been suggested that this compound may act as an antagonist of the serotonin receptor 5-HT2A, which could explain its potential antidepressant and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, it has been shown to inhibit the production of prostaglandins and to reduce inflammation in animal models. It has also been found to reduce oxidative stress in cell cultures and to inhibit the growth of cancer cells. Additionally, it has been suggested that this compound may act as an antagonist of the serotonin receptor 5-HT2A, which could explain its potential antidepressant and anticonvulsant effects.
実験室実験の利点と制限
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. However, there are also some limitations to its use in lab experiments. For example, its effects on the central nervous system and cardiovascular system are not yet fully understood, and its effects on these systems need to be further studied. Additionally, it is not yet known whether this compound has any long-term side effects.
将来の方向性
The potential future directions for 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride include further research into its effects on the central nervous system and cardiovascular system, as well as its potential long-term side effects. Additionally, further research into its anti-inflammatory, anti-oxidative, and anti-cancer properties is needed to determine its potential clinical applications. Additionally, further research into its mechanism of action is needed to better understand how it works and to identify potential new targets for its effects. Finally, further research into its synthesis method is needed to optimize the reaction conditions and to make the synthesis process more efficient.
特性
IUPAC Name |
4,10-diazatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-11-6-10-8-3-7(9(1)10)4-12-5-8;;/h1-2,6-8,12H,3-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLPPFOKFWXLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)



![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)

![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)